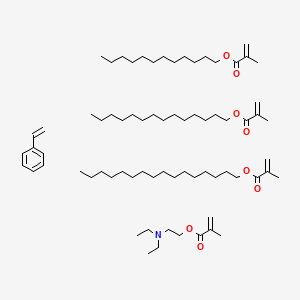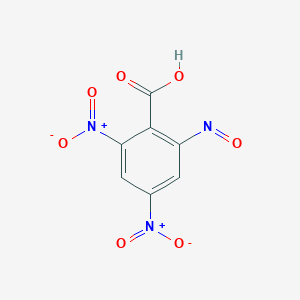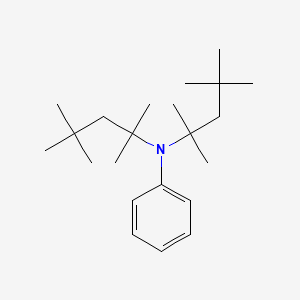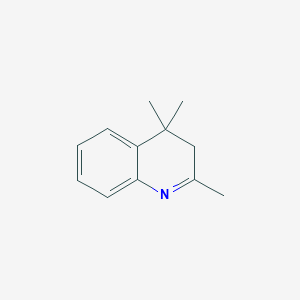
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its significant pharmacological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by cyclization and chlorination steps . The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline has been widely studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The compound may also interfere with DNA replication and protein synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: Another antimalarial compound.
Uniqueness
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline stands out due to its unique combination of substituents on the quinoline ring, which can enhance its pharmacological properties and reduce toxicity compared to other quinoline derivatives .
Properties
CAS No. |
63587-33-7 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-4-12-9-17(13-5-7-14(22-2)8-6-13)21-18-11-16(20)19(23-3)10-15(12)18/h5-11H,4H2,1-3H3 |
InChI Key |
IUNFIAUCRSUBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



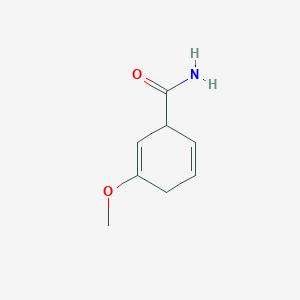
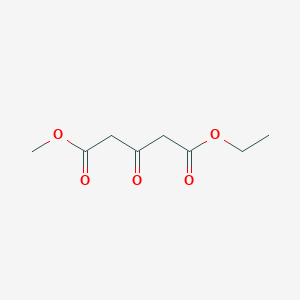

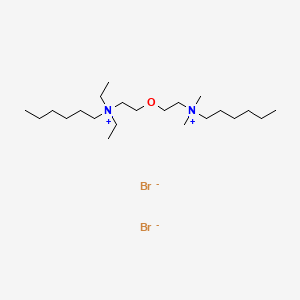
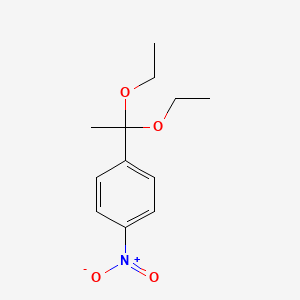
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
